molecular formula C18H25NO B5999692 N-(bicyclo[2.2.1]hept-2-yl)-3-(4-ethylphenyl)propanamide

N-(bicyclo[2.2.1]hept-2-yl)-3-(4-ethylphenyl)propanamide

Cat. No.: B5999692
M. Wt: 271.4 g/mol
InChI Key: LLJSNEGIZBSJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(bicyclo[221]hept-2-yl)-3-(4-ethylphenyl)propanamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-2-yl)-3-(4-ethylphenyl)propanamide typically involves multiple steps. One common route starts with the preparation of the bicyclo[2.2.1]heptane core, which can be synthesized via a Diels-Alder reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-2-yl)-3-(4-ethylphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-(bicyclo[2.2.1]hept-2-yl)-3-(4-ethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism by which N-(bicyclo[2.2.1]hept-2-yl)-3-(4-ethylphenyl)propanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(bicyclo[2.2.1]hept-2-yl)-2-[(4-methylphenyl)sulfanyl]propanamide
  • N-(bicyclo[2.2.1]hept-2-yl)-2-[4-methoxy(methylsulfonyl)anilino]propanamide

Uniqueness

N-(bicyclo[2.2.1]hept-2-yl)-3-(4-ethylphenyl)propanamide is unique due to its specific substitution pattern and the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-3-(4-ethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-2-13-3-5-14(6-4-13)8-10-18(20)19-17-12-15-7-9-16(17)11-15/h3-6,15-17H,2,7-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJSNEGIZBSJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCC(=O)NC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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